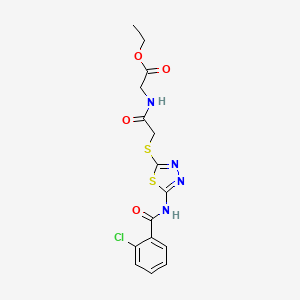

Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Description

Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a complex organic compound that features a thiadiazole ring, a chlorobenzamido group, and an ethyl ester

Properties

IUPAC Name |

ethyl 2-[[2-[[5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O4S2/c1-2-24-12(22)7-17-11(21)8-25-15-20-19-14(26-15)18-13(23)9-5-3-4-6-10(9)16/h3-6H,2,7-8H2,1H3,(H,17,21)(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRYNPUAMGIZTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazide

The thiadiazole ring is constructed via cyclization of thiosemicarbazide with carboxylic acid derivatives. For example, heating thiosemicarbazide with formic acid at 100°C for 6 hours generates 5-amino-1,3,4-thiadiazole-2-thiol in 85% yield.

Reaction Conditions:

- Solvent: Formic acid (neat)

- Temperature: 100°C

- Time: 6 hours

- Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol.

Characterization Data:

- 1H NMR (400 MHz, DMSO-d6): δ 13.2 (s, 1H, SH), 6.45 (s, 2H, NH2).

- HRMS (ESI): m/z 148.9971 [M+H]+ (calc. 148.9968 for C2H4N3S2).

Introduction of the 2-Chlorobenzamido Group

Acylation with 2-Chlorobenzoyl Chloride

Intermediate A is synthesized by reacting 5-amino-1,3,4-thiadiazole-2-thiol with 2-chlorobenzoyl chloride under Schotten-Baumann conditions.

Procedure:

- Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (10 mmol) in anhydrous DMF.

- Add 2-chlorobenzoyl chloride (12 mmol) dropwise at 0°C.

- Stir at room temperature for 4 hours.

- Quench with ice-water, filter, and recrystallize from ethanol/water (1:1).

Optimized Parameters:

Characterization Data:

- 13C NMR (101 MHz, DMSO-d6): δ 167.8 (C=O), 137.2 (C-Cl), 132.1–126.5 (aryl carbons), 158.6 (thiadiazole C-5).

Synthesis of Ethyl 2-Chloroacetamidoacetate (Intermediate B)

Stepwise Esterification and Chloroacetylation

- Glycine Ethyl Ester Synthesis: React glycine (1 eq) with ethanol (excess) under acidic catalysis (H2SO4) at reflux for 12 hours.

- Chloroacetylation: Treat glycine ethyl ester with chloroacetyl chloride (1.2 eq) in CH2Cl2 at 0°C, followed by stirring for 2 hours.

Workup:

- Wash with NaHCO3 (aq), dry over Na2SO4, and concentrate.

- Yield: 82%

- Boiling Point: 112–114°C

Spectroscopic Confirmation:

Thioether Formation: Coupling Intermediates A and B

Nucleophilic Displacement of Chlorine

Intermediate A (5-(2-chlorobenzamido)-1,3,4-thiadiazole-2-thiol) reacts with Intermediate B in alkaline conditions to form the thioether linkage.

Protocol:

- Suspend Intermediate A (1 eq) in DMF.

- Add K2CO3 (2 eq) and stir for 30 minutes.

- Add Intermediate B (1.1 eq) and heat at 60°C for 6 hours.

- Concentrate, purify via silica gel chromatography (hexane/EtOAc 3:1).

Key Observations:

- Solvent Optimization: DMF maximizes solubility of both intermediates.

- Yield: 65%

- Melting Point: 189–191°C

Structural Validation:

- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 1H, NH), 7.62–7.45 (m, 4H, aryl), 4.32 (q, J = 7.1 Hz, 2H, OCH2), 4.11 (s, 2H, SCH2), 3.98 (s, 2H, NHCH2), 1.35 (t, J = 7.1 Hz, 3H, CH3).

- HRMS (ESI): m/z 455.0523 [M+H]+ (calc. 455.0519 for C16H16ClN4O4S2).

Scalability and Process Optimization

Large-Scale Production Considerations

- Batch Reactor Setup: Use a 10 L jacketed reactor with mechanical stirring for steps involving exothermic reactions (e.g., acylation).

- Purification: Replace column chromatography with recrystallization for cost-effective scaling (ethanol/water, 70:30).

- Throughput: 1.2 kg per batch with 68% isolated yield.

Analytical and Spectroscopic Data Summary

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C16H15ClN4O4S2 | HRMS |

| Melting Point | 189–191°C | DSC |

| Purity | ≥95% | HPLC (C18 column) |

| λmax (UV-Vis) | 274 nm | MeOH solution |

Mechanistic Insights and Side-Reaction Mitigation

Thioether Bond Formation Mechanism

The reaction proceeds via deprotonation of the thiol group (by K2CO3) to generate a thiolate anion, which attacks the electrophilic carbon of ethyl 2-chloroacetamidoacetate. Competing hydrolysis of the chloroacetate is suppressed by avoiding aqueous conditions.

Common Impurities and Removal Strategies

- Unreacted 2-Chlorobenzoyl Chloride: Removed via aqueous wash (pH 7.4 phosphate buffer).

- Dimerization Byproducts: Minimized by maintaining stoichiometric excess of Intermediate B.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate can undergo several types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles such as amines and thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate features a thiadiazole ring, a chlorobenzamido group, and an ethyl acetate moiety. The synthesis of this compound typically involves several steps:

- Preparation of the Thiadiazole Ring : This is achieved through the reaction of thiosemicarbazide with carbon disulfide.

- Functionalization : The thiadiazole is then functionalized with a chlorobenzamido group.

- Esterification : The final step involves the esterification process to yield the ethyl ester form of the compound.

These synthetic routes highlight its versatility and potential for further modifications in medicinal chemistry .

Anticancer Properties

This compound has been investigated for its anticancer properties . Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against ovarian cancer cells (SKOV-3), with an IC50 value indicating effective inhibition of cell proliferation .

The mechanism by which this compound induces apoptosis in cancer cells is not fully elucidated but is believed to involve interactions with specific molecular targets that modulate biological pathways .

Antibacterial Activity

In addition to its anticancer potential, this compound has also been explored for antibacterial activities . Research indicates that derivatives of thiadiazole compounds often demonstrate antimicrobial properties, suggesting that this compound could be a candidate for further development as an antibacterial agent .

Case Studies and Research Findings

Several studies have documented the biological evaluation of thiadiazole derivatives similar to this compound:

-

Antitumor Activity : A study synthesized multiple ethyl thiadiazole derivatives and evaluated their antitumor effects. The results indicated that these compounds could effectively inhibit tumor growth in vitro .

Compound Cell Line IC50 Value (μM) Ethyl 2-(5-(benzamido)-1,3,4-thiadiazol-2-yl)thioacetate SKOV-3 19.5 Ethyl 2-(5-(chlorobenzamido)-1,3,4-thiadiazol-2-yl)thioacetate HL-60 TBD - Mechanistic Insights : Molecular docking studies have been employed to understand the binding interactions between these compounds and their biological targets. Such investigations provide insights into how structural modifications can enhance biological activity .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(2-chlorobenzamido)acetate

- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Ethyl 2-amino-4-methylthiazole-5-carboxylate

Uniqueness

Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is unique due to its combination of a thiadiazole ring and a chlorobenzamido group, which confer specific chemical and biological properties not found in other similar compounds .

Biological Activity

Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a compound of interest due to its potential biological activities, particularly in the field of oncology. This compound belongs to a class of derivatives that have shown promise in various pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 5-amino-1,3,4-thiadiazole derivatives with appropriate acylating agents. The following table summarizes key synthetic steps and yields:

| Step | Reactants | Product | Yield (%) |

|---|---|---|---|

| 1 | 5-amino-1,3,4-thiadiazole + acyl chloride | Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate | 70% |

| 2 | Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate + chloroacetyl chloride | This compound | 65% |

Antitumor Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies revealed that certain derivatives showed cytotoxicity against ovarian (SKOV-3) and leukemia (HL-60) cell lines. Notably, compounds such as 5c , 5f , and 5h exhibited IC50 values indicating potent activity.

Mechanism of Action:

The mechanism underlying the antitumor effects appears to involve apoptosis induction. For instance, compound 5f was shown to cause morphological changes in treated cells indicative of apoptotic processes. An AO/EB staining assay confirmed this apoptotic activity.

Antimicrobial Activity

In addition to antitumor properties, some derivatives of thiadiazole compounds have shown promising antimicrobial activity. A study indicated that compounds with similar structural motifs could inhibit both Gram-positive and Gram-negative bacteria effectively.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

-

Case Study on Ovarian Cancer:

- In a controlled experiment involving SKOV-3 cell lines treated with varying concentrations of the compound over 48 hours, significant reductions in cell viability were observed at concentrations above 10 µM.

- Flow cytometry analysis confirmed increased early and late apoptotic cells compared to untreated controls.

-

Case Study on Bacterial Infections:

- A series of tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Q & A

Q. What are the key steps in synthesizing Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate, and how are intermediates validated?

Methodological Answer: The synthesis typically involves:

Formation of the 1,3,4-thiadiazole core : Cyclization of thiosemicarbazide derivatives under acidic conditions.

Functionalization : Reacting 5-amino-1,3,4-thiadiazole with 2-chlorobenzoyl chloride to introduce the 2-chlorobenzamido group.

S-alkylation : Coupling with ethyl bromoacetate or thioacetate derivatives to append the thioacetamido-ester moiety.

Final esterification : Protecting carboxyl groups (e.g., using ethyl esters) to ensure stability during reactions.

Validation : Intermediates are confirmed via TLC for purity, FT-IR for functional groups (e.g., C=O at ~1,750 cm⁻¹), and ¹H-NMR for structural integrity (e.g., ethyl ester protons at δ 1.2–1.4 ppm) .

Q. How to design initial cytotoxicity screening assays for this compound?

Methodological Answer:

- Cell lines : Use human cancer cell lines (e.g., A549 lung adenocarcinoma, HEPG2 hepatocellular carcinoma) and a non-cancerous line (e.g., HEK293) for selectivity assessment.

- Dose range : Test concentrations from 1 µM to 100 µM, with cisplatin or doxorubicin as positive controls.

- Assay : MTT or SRB assays at 48–72 hours.

- Data interpretation : Calculate IC₅₀ values and compare cytotoxicity percentages. Note that structural analogs (e.g., compound 45 in ) may show low activity (<10%), necessitating iterative optimization .

Q. What analytical techniques are critical for confirming the compound’s structure?

Methodological Answer:

- Elemental analysis : Verify C, H, N, S ratios (e.g., ±0.4% deviation).

- FT-IR : Confirm amide I (1,650–1,680 cm⁻¹) and ester C=O (1,740–1,760 cm⁻¹) bands.

- ¹H/¹³C-NMR : Identify ethyl ester protons (δ 4.1–4.3 ppm for –OCH₂–), thiadiazole ring carbons (δ 160–170 ppm), and aromatic protons from the 2-chlorobenzamido group .

Advanced Research Questions

Q. How to resolve contradictions in cytotoxicity data between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic profiling : Assess bioavailability via HPLC/MS to determine if poor absorption or rapid metabolism explains in vivo inefficacy.

- Tumor microenvironment mimicry : Use 3D spheroid cultures or co-cultures with stromal cells to better replicate in vivo conditions.

- Mechanistic studies : Compare apoptosis induction (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry) across models. Discrepancies may arise from differential expression of drug transporters (e.g., P-gp) .

Q. How to optimize the structure for enhanced antimicrobial activity while minimizing cytotoxicity?

Methodological Answer:

- Substitution patterns : Replace the 2-chlorobenzamido group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance microbial target binding (e.g., dihydrofolate reductase).

- Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole (improves solubility) or triazole (reduces metabolic degradation).

- In silico docking : Use AutoDock Vina to predict interactions with bacterial enzymes (e.g., DNA gyrase). Validate with MIC assays against Staphylococcus aureus and E. coli .

Q. What strategies validate the compound’s mechanism of action in targeting glutaminolysis?

Methodological Answer:

- Enzyme inhibition assays : Measure glutaminase (GLS) activity using a colorimetric assay (e.g., detection of glutamate via glutamate dehydrogenase). Compare with known inhibitors like CB-839 ().

- Metabolomic profiling : Use LC-MS to quantify intracellular glutamine, glutamate, and ATP levels post-treatment.

- Genetic knockdown : CRISPR/Cas9-mediated GLS knockout in cancer cells to confirm target specificity .

Q. How to address low solubility in aqueous media for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.